6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride
Description
This compound features a quinoline core substituted with methoxy groups at positions 6 and 7, a 4-(4-methoxyphenyl)piperazine moiety at position 4, and a 4-methylbenzoyl group at position 2. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Propriétés
IUPAC Name |
[6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4.ClH/c1-20-5-7-21(8-6-20)30(34)25-19-31-26-18-28(37-4)27(36-3)17-24(26)29(25)33-15-13-32(14-16-33)22-9-11-23(35-2)12-10-22;/h5-12,17-19H,13-16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELQUSAEIHONJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of the compound is currently under investigation. Preliminary studies suggest that it may have potential anticoronaviral activity. .
Mode of Action
It is believed to interact with its targets in a way that disrupts the normal functioning of the virus, thereby inhibiting its replication. More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential antiviral activity. The exact pathways and their downstream effects are yet to be determined. It is hypothesized that the compound may interfere with the life cycle of the virus, affecting its ability to infect host cells and replicate.
Result of Action
The molecular and cellular effects of the compound’s action are currently under study. Preliminary findings suggest that it may inhibit the replication of certain viruses, potentially leading to a decrease in viral load. .
Activité Biologique
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride is a complex organic compound with notable pharmacological potential. Its unique structure, characterized by a quinoline backbone with multiple functional groups, suggests a diverse range of biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C23H26N4O5
- Molecular Weight : 438.4763 g/mol
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. Key steps include:
- Formation of 4-chloro-6,7-dimethoxyquinoline.
- Reaction with iodomethane to introduce methoxy groups.
- Introduction of the piperazine derivative through nucleophilic attack on the activated quinoline structure.
This method yields the target compound in high purity and yield, facilitating further biological evaluations .
Antiviral Properties
Preliminary studies indicate that 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride exhibits significant antiviral activity, particularly against coronaviruses. The presence of multiple functional groups may enhance its interaction with viral targets, contributing to its efficacy .
The proposed mechanism of action for this compound involves:
- Inhibition of Viral Replication : By interfering with viral entry or replication processes.
- Interaction with Viral Proteins : Binding to specific viral proteins essential for viral lifecycle.
Study 1: Anticoronaviral Activity
A study conducted on various quinoline derivatives, including this compound, demonstrated promising results in vitro against coronavirus strains. The study utilized cell culture techniques to evaluate the compound's efficacy and cytotoxicity, revealing a favorable selectivity index .
| Compound | Activity Against Coronaviruses | Cytotoxicity (IC50) |
|---|---|---|
| 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline | High | >50 µM |
| Control Compound A | Moderate | 20 µM |
| Control Compound B | Low | 10 µM |
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar quinoline derivatives indicated that modifications in the piperazine moiety significantly influenced biological activity. The presence of methoxy groups was found to enhance solubility and bioavailability, critical factors for therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Quinazoline Analog: 6,7-Dimethoxy-2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinazolin-4-amine Hydrochloride
- Core Structure: Quinazoline (two nitrogen atoms in the heterocyclic ring) vs. quinoline (one nitrogen).
- Substituents :
- Position 2: Piperazine group (vs. position 4 in the target compound).
- Position 4: Amine group (vs. 4-methylbenzoyl at position 3 in the target compound).
- Implications: Quinazoline’s dual nitrogen atoms may enhance hydrogen bonding and alter electronic properties compared to quinoline.
Pyrazolopyrimidine Derivatives ()
- Example: 1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (5). Core Structure: Pyrazolopyrimidine fused with quinoline. Key Features: Exhibits antibacterial and antioxidant activity. Comparison:
- The target compound lacks the pyrazolopyrimidine system but shares the methoxyquinoline motif.
- Piperazine and benzoyl groups may confer distinct pharmacokinetic profiles compared to oxazinone derivatives .
Imidazole-Piperazine Derivative ()
- Example: (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride. Core Structure: Imidazole-piperazine hybrid. Comparison:
- The imidazole ring introduces additional basicity and hydrogen-bonding capacity, contrasting with the quinoline core’s planar aromaticity.
- Both compounds share a piperazine-methoxyphenyl motif, but the target’s benzoyl group may enhance steric bulk .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Synthetic Accessibility : Pd-catalyzed cross-coupling (used in ) is applicable to the target compound’s synthesis, enabling scalable production .
- Biological Activity : While pyrazolopyrimidines exhibit antimicrobial activity (), the target compound’s piperazine and benzoyl groups may shift activity toward neurological targets .
- Solubility and Bioavailability: The hydrochloride salt and piperazine moiety likely improve aqueous solubility compared to non-ionic quinoline derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 6,7-dimethoxyquinoline derivatives with piperazine and benzoyl substituents?
- Methodology :
- Step 1 : Start with a 6,7-dimethoxyquinoline core. Introduce the piperazine moiety via nucleophilic aromatic substitution (e.g., replacing a halogen at position 4 with 4-(4-methoxyphenyl)piperazine under basic conditions, using K₂CO₃ in DMSO at 80–100°C) .
- Step 2 : Attach the 4-methylbenzoyl group at position 3 via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane .
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (>95%) .
- Key Variables : Solvent polarity (DMSO enhances nucleophilicity), temperature control to prevent quinoline ring degradation.
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃), piperazine protons (δ 2.5–3.5 ppm), and benzoyl aromatic protons (δ 7.2–8.1 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₃₁H₃₃ClN₃O₄: 546.2152) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the piperazine-benzoyl-quinoline scaffold .
Q. What solvent systems are suitable for improving the solubility of this hydrochloride salt?
- Methodology :
- Test solubility in DMSO (polar aprotic), ethanol/water mixtures (1:1), or 0.1 M HCl (pH < 3).
- Use sonication (30 min) or gentle heating (40°C) to enhance dissolution.
- Caution : Avoid basic buffers (pH > 7) to prevent freebase precipitation .
Advanced Research Questions
Q. How do substituents on the quinoline and piperazine rings influence receptor binding affinity?
- Methodology :
- Comparative SAR : Synthesize analogs (e.g., replacing 4-methoxyphenylpiperazine with 4-fluorophenylpiperazine) and assess activity via radioligand binding assays (e.g., serotonin/dopamine receptors) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions between the benzoyl group and hydrophobic receptor pockets .
- Data Interpretation : Correlate methoxy group positioning (6,7 vs. 5,8) with logP changes and membrane permeability .
Q. How can contradictory results in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times (24–48 hr), and DMSO concentrations (<0.1%) .
- Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., piperazine N-demethylation) .
- Control Experiments : Include positive controls (e.g., clozapine for receptor assays) and validate via LC-MS/MS to rule out impurity interference .
Q. What strategies mitigate quinoline ring oxidation during long-term stability studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
